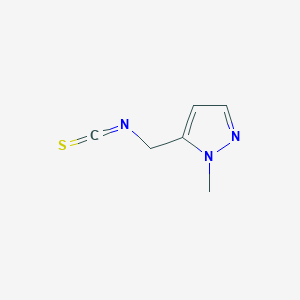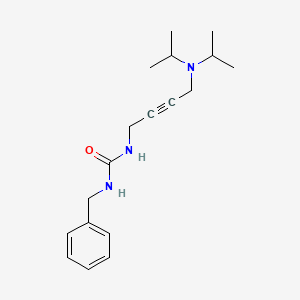
5-(异硫氰酸甲基)-1-甲基-1H-吡唑
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(isothiocyanatomethyl)-1-methyl-1H-pyrazole is a useful research compound. Its molecular formula is C6H7N3S and its molecular weight is 153.2. The purity is usually 95%.
BenchChem offers high-quality 5-(isothiocyanatomethyl)-1-methyl-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(isothiocyanatomethyl)-1-methyl-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
- ITCMP 在癌症研究中展现出巨大潜力。 一项研究 调查了其对非小细胞肺癌 (NSCLC) 细胞的影响。 值得注意的是,它降低了顺铂耐药的 NSCLC 细胞的顺铂耐受性,并逆转了上皮间质转化 (EMT) 表型。 这表明 ITCMP 可能成为顺铂化疗的辅助药物。
抗癌特性
总之,5-(异硫氰酸甲基)-1-甲基-1H-吡唑在癌症治疗和基础研究等多个领域展现出巨大潜力。 其多方面作用需要在临床前和临床研究中进一步探索和验证。
作用机制
Target of Action
Isothiocyanates (itcs), a group to which this compound belongs, have been shown to exhibit antimicrobial activity against human pathogens . They are also known to inhibit aldehyde dehydrogenase (ALDH), an enzyme often expressed in cancer cells .
Mode of Action
Itcs are known to interact with their targets through enzymatic hydrolysis . In the case of ALDH inhibition, this interaction leads to a decrease in the tolerance of cancer cells to certain chemotherapy drugs .
Biochemical Pathways
Itcs are known to be involved in various metabolic reactions, and their emergence and evolution represented a crucial step in molecular and cellular evolution .
Pharmacokinetics
It is known that the effectiveness of itcs can be influenced by their potential affinity to aldh isoforms and abc proteins .
Result of Action
Studies on itcs have shown that they can significantly decrease the cisplatin tolerance of certain cancer cells and reverse the epithelial to mesenchymal transition (emt) phenotype, thereby reducing the migratory potential of these cells .
Action Environment
It is known that the effectiveness of many compounds can be influenced by various environmental factors, including temperature, ph, and the presence of other substances .
生化分析
Biochemical Properties
5-(isothiocyanatomethyl)-1-methyl-1H-pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, notably aldehyde dehydrogenase (ALDH) and ATP-binding cassette (ABC) transporters . The interaction with ALDH is particularly important as it inhibits the enzyme’s activity, which can lead to decreased tolerance to certain chemotherapeutic agents like cisplatin . Additionally, 5-(isothiocyanatomethyl)-1-methyl-1H-pyrazole has been shown to interact with proteins involved in the epithelial to mesenchymal transition (EMT), affecting cell migration and invasion .
Cellular Effects
The effects of 5-(isothiocyanatomethyl)-1-methyl-1H-pyrazole on various cell types and cellular processes are profound. In non-small-cell lung cancer (NSCLC) cells, this compound has been observed to decrease cell viability and reduce cisplatin resistance . It influences cell signaling pathways by increasing the expression of E-Cadherin and decreasing the expression of ABCC1 and ALDH3A1 . These changes can lead to a reversal of the EMT phenotype, thereby reducing the migratory potential of cancer cells .
Molecular Mechanism
At the molecular level, 5-(isothiocyanatomethyl)-1-methyl-1H-pyrazole exerts its effects through several mechanisms. It binds to ALDH and ABC transporters, inhibiting their activity . This inhibition leads to changes in gene expression, particularly those genes involved in drug resistance and cell migration . The compound also affects the expression of proteins involved in cell adhesion and signaling, contributing to its overall anticancer effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(isothiocyanatomethyl)-1-methyl-1H-pyrazole have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained changes in cellular function, including prolonged inhibition of ALDH and ABC transporters .
Dosage Effects in Animal Models
The effects of 5-(isothiocyanatomethyl)-1-methyl-1H-pyrazole vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit ALDH activity without significant toxicity . At higher doses, toxic effects such as liver and kidney damage have been observed . These findings highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
5-(isothiocyanatomethyl)-1-methyl-1H-pyrazole is involved in several metabolic pathways. It interacts with enzymes such as ALDH and ABC transporters, affecting their activity and leading to changes in metabolic flux . The compound can also influence the levels of various metabolites, contributing to its overall biochemical effects .
Transport and Distribution
Within cells and tissues, 5-(isothiocyanatomethyl)-1-methyl-1H-pyrazole is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation, influencing its overall activity and effectiveness .
Subcellular Localization
The subcellular localization of 5-(isothiocyanatomethyl)-1-methyl-1H-pyrazole is crucial for its activity. The compound is primarily localized in the cytoplasm, where it interacts with ALDH and ABC transporters . This localization is essential for its inhibitory effects on these enzymes and its overall biochemical activity .
属性
IUPAC Name |
5-(isothiocyanatomethyl)-1-methylpyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3S/c1-9-6(2-3-8-9)4-7-5-10/h2-3H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBBCXHQHFITYKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)CN=C=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(2,6-Difluorophenyl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2578885.png)

![4-ethoxy-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide](/img/structure/B2578887.png)
![ethyl 2-[5-(thiophen-3-yl)-1H-1,2,3,4-tetrazol-1-yl]acetate](/img/structure/B2578888.png)
![[1-(4-Bromophenyl)-1H-pyrazol-3-yl]methanol](/img/structure/B2578889.png)
![(2-Methoxypyridin-3-yl)(4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2578891.png)
![Benzo[d]thiazol-2-yl(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2578894.png)

![3-Cyclopropyl-6-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methoxy}pyridazine](/img/structure/B2578899.png)
![Ethyl 6-methyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2578901.png)
![3-(5-Chloropyridin-2-yl)-2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2578902.png)


![N-(sec-butyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2578908.png)
